2-Amino-6-bromopyridin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

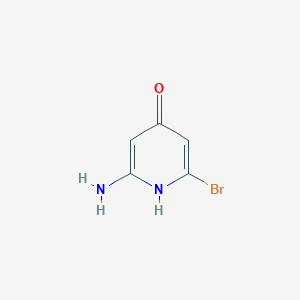

2-Amino-6-bromopyridin-4-ol: is an organic compound with the molecular formula C5H5BrN2O and a molecular weight of 189.01 g/mol . It is a derivative of pyridine, characterized by the presence of an amino group at the second position, a bromine atom at the sixth position, and a hydroxyl group at the fourth position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromopyridin-4-ol can be achieved through several methods. One common approach involves the bromination of 2-Amino-4-hydroxypyridine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid and may be carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-6-bromopyridin-4-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

Substitution: Derivatives with different functional groups replacing the bromine atom.

Oxidation: Compounds with a carbonyl group replacing the hydroxyl group.

Reduction: Compounds with the bromine atom reduced to a hydrogen atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Applications:

2-Amino-6-bromopyridin-4-ol serves as an essential intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential as:

- Antibiotics and Antifungals: Compounds derived from this compound have shown activity against bacterial and fungal infections. For instance, pyridinols and pyridinamines are noted for their roles in developing new antibiotics .

- Reverse Transcriptase Inhibitors: The compound's structure is conducive to modifications that enhance its efficacy as an inhibitor of reverse transcriptase, which is crucial in the treatment of viral infections like HIV .

- Anti-Allergic and Analgesic Agents: The compound has been utilized in the synthesis of drugs aimed at alleviating allergic reactions and pain .

Case Study: Synthesis of 3-Amino-Imidazo Derivatives

Research has demonstrated that derivatives of this compound can be transformed into imidazo derivatives, which possess significant antiviral properties. This transformation highlights its utility as a precursor in developing novel therapeutic agents targeting viral infections .

Chemical Synthesis

Building Block for Complex Molecules:

The compound is frequently employed as a building block for synthesizing more complex heterocyclic compounds. It can be used to create:

- Fluorescent Probes: Recent studies have focused on utilizing this compound in the development of fluorescent chemosensors, which have applications in bioimaging and environmental monitoring .

- Co-Crystals Formation: The formation of co-crystals with various acids has been explored to enhance the solubility and stability of pharmaceuticals. For example, co-crystals formed with benzoic acid have shown promise in modulating physicochemical properties beneficial for drug formulation .

Material Science

Applications in Material Development:

The structural characteristics of this compound make it suitable for applications beyond pharmacology:

- Polymer Chemistry: Its derivatives can be incorporated into polymer matrices to impart specific functionalities, such as increased thermal stability or enhanced mechanical properties.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-Amino-6-bromopyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, while the bromine atom may participate in halogen bonding, enhancing the compound’s affinity and specificity . These interactions can modulate the activity of target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-4-bromopyridine

- 2-Amino-5-bromopyridine

- 2-Amino-6-chloropyridine

- 2-Amino-6-iodopyridine

Comparison: 2-Amino-6-bromopyridin-4-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . The bromine atom at the sixth position also influences the compound’s electronic properties, making it a valuable intermediate in various synthetic applications.

Biologische Aktivität

Overview

2-Amino-6-bromopyridin-4-ol is an organic compound with the molecular formula C5H5BrN2O and a molecular weight of 189.01 g/mol. This compound features both an amino group and a hydroxyl group on the pyridine ring, which contribute to its distinct biological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, enhancing its affinity for molecular targets. The bromine atom may also participate in halogen bonding, further increasing the compound's specificity and potency in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism involves enzyme inhibition, where the compound disrupts essential metabolic pathways in microorganisms.

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Studies suggest that it can inhibit certain enzymes involved in critical biological processes, making it a candidate for drug development targeting diseases related to these enzymes .

Antiviral Properties

Recent research has indicated that derivatives of pyridine compounds, including this compound, may possess antiviral activities. These compounds are being studied for their ability to inhibit viral replication and assembly, particularly against plant viruses such as Tobacco Mosaic Virus (TMV) .

Synthesis and Biological Testing

A study published in 2022 synthesized several derivatives of this compound and evaluated their biological activities. The results demonstrated that specific modifications to the compound's structure could enhance its antimicrobial and antiviral efficacy. For example, certain substitutions on the pyridine ring increased inhibition rates against TMV compared to standard antiviral agents like ribavirin .

Comparative Studies

A comparative analysis of this compound with similar compounds revealed its unique position in terms of biological activity. For instance, when compared with other brominated pyridines, this compound showed superior enzyme inhibition capabilities and broader antimicrobial activity profiles.

Data Tables

Here is a summary table of the biological activities observed for this compound:

Eigenschaften

IUPAC Name |

2-amino-6-bromo-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H3,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHUZSKIVLGJNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.